![molecular formula C6H14Cl2N4O2 B14865705 (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride](/img/structure/B14865705.png)
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photo-lysine (hydrochloride) is a diazirine-containing lysine amino acid and multifunctional probe building block. It is used in photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation. This compound is particularly valuable in drug discovery research for probing cellular mechanisms, target identification and validation, and understanding traditionally undruggable targets .
準備方法
Synthetic Routes and Reaction Conditions
Photo-lysine (hydrochloride) can be synthesized through a series of chemical reactions involving lysine and diazirineThe final step involves deprotection to yield the desired product .
Industrial Production Methods
Industrial production of Photo-lysine (hydrochloride) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
Photo-lysine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The diazirine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazirine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of Photo-lysine (hydrochloride) with modified functional groups, which can be used for further applications in research and industry .
科学的研究の応用
Photo-lysine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive crosslinker in studying protein-protein interactions and molecular dynamics.
Biology: Incorporated into peptides or small-molecule probes for photoaffinity labeling of cellular targets.
Industry: Employed in the development of new materials and biotechnological applications.
作用機序
The mechanism of action of Photo-lysine (hydrochloride) involves the formation of a covalent bond with target molecules upon exposure to UV light. The diazirine moiety becomes reactive under UV irradiation, allowing it to crosslink with nearby molecules. This property makes it a powerful tool for studying molecular interactions and identifying binding partners .
類似化合物との比較
Similar Compounds
- Fmoc-L-photo-leucine
- N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride
- Fmoc-L-photo-methionine
- Fmoc-L-Photo-Phe-OH
- H-L-Photo-Phe-OH
- H-L-Photo-Proline hydrochloride
Uniqueness
Photo-lysine (hydrochloride) is unique due to its diazirine moiety, which provides high specificity and efficiency in photoaffinity labeling. This makes it particularly valuable in applications where precise molecular interactions need to be studied, setting it apart from other photoreactive amino acids .
特性
分子式 |
C6H14Cl2N4O2 |
|---|---|
分子量 |
245.10 g/mol |
IUPAC名 |
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N4O2.2ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;;/h4H,1-3,7-8H2,(H,11,12);2*1H/t4-;;/m0../s1 |
InChIキー |
GBAFFVBIGOWXIB-FHNDMYTFSA-N |
異性体SMILES |
C(CN)C1(N=N1)C[C@@H](C(=O)O)N.Cl.Cl |
正規SMILES |
C(CN)C1(N=N1)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14865623.png)
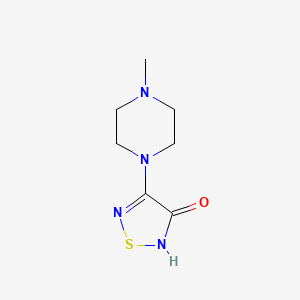
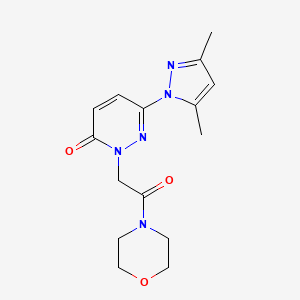
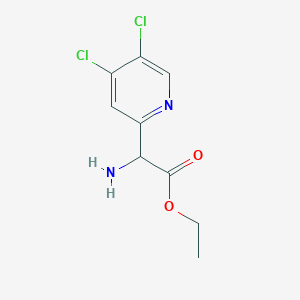
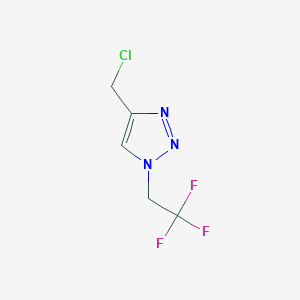
![(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14865658.png)
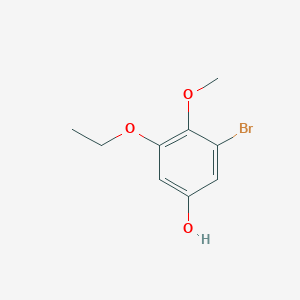
![2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate](/img/structure/B14865680.png)
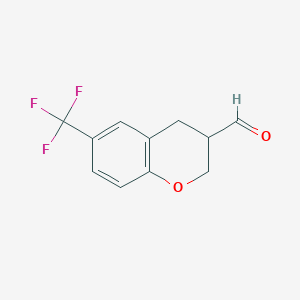
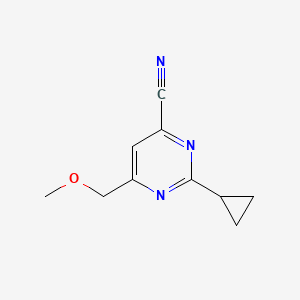
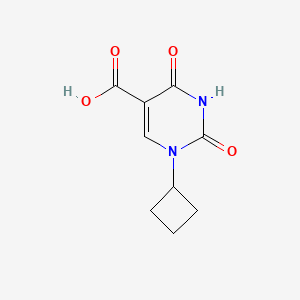
![2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14865697.png)
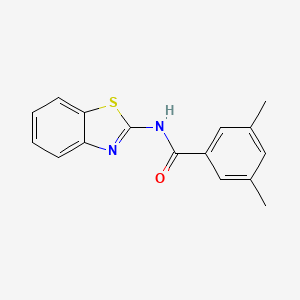
![5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14865715.png)
